4'',5''-Dichloro-2''-hydroxypropiophenone
Description
Contextual Overview of Halogenated Hydroxyaryl Ketones
Halogenated hydroxyaryl ketones are aromatic compounds characterized by a ketone functional group, a hydroxyl group, and one or more halogen atoms attached to the aromatic ring. The presence and position of these functional groups significantly influence the molecule's electronic properties, reactivity, and potential biological activity. The electron-withdrawing nature of halogens can impact the acidity of the hydroxyl group and the reactivity of the aromatic ring in electrophilic substitution reactions.
The synthesis of these compounds is often achieved through established organic reactions such as the Friedel-Crafts acylation or the Fries rearrangement. semanticscholar.orgnih.gov The Friedel-Crafts acylation involves the reaction of an activated aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. semanticscholar.org The Fries rearrangement is an intramolecular reaction where an aryl ester is converted to a hydroxyaryl ketone, also typically catalyzed by a Lewis acid. lookchem.comgoogle.com The regioselectivity of these reactions (i.e., the positioning of the acyl group relative to the hydroxyl and halogen substituents) can often be controlled by adjusting reaction conditions such as temperature and solvent. lookchem.com
Halogenated hydroxyaryl ketones serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. Their inherent functionality allows for a variety of subsequent chemical transformations.
Importance of Propiophenone (B1677668) Derivatives in Organic Synthesis and Ligand Design
Propiophenone and its derivatives are a significant class of ketones that feature a phenyl ring attached to an ethyl ketone moiety. These compounds are valuable building blocks in organic synthesis. The propiophenone scaffold is found in a number of biologically active molecules and serves as a precursor for the synthesis of various pharmaceuticals.
The chemical versatility of propiophenone derivatives allows them to participate in a wide range of reactions, including condensations, reductions, and substitutions, leading to the formation of diverse molecular architectures. For instance, they can be used in the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic compounds with known biological activities.
In the field of coordination chemistry, propiophenone derivatives that incorporate donor atoms like oxygen and nitrogen are of interest in ligand design. The carbonyl and hydroxyl groups of hydroxypropiophenones can act as coordination sites for metal ions, forming stable metal complexes. The electronic and steric properties of these ligands can be fine-tuned by the introduction of substituents on the aromatic ring, such as halogen atoms. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Research Significance and Objectives for 4'',5''-Dichloro-2''-hydroxypropiophenone
This compound is a specific propiophenone derivative that incorporates two chlorine atoms and a hydroxyl group on the phenyl ring. While specific research focused solely on this compound is limited in publicly available literature, its structure suggests significant research potential.
The primary research objectives for a compound like this compound would likely include:
Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain the pure compound. A probable synthetic pathway could involve the Fries rearrangement of 3,4-dichlorophenyl propionate (B1217596) or the Friedel-Crafts acylation of 3,4-dichlorophenol (B42033) with propanoyl chloride. Comprehensive characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure, as well as single-crystal X-ray diffraction to determine its three-dimensional arrangement in the solid state.
Investigation of Chemical Reactivity: Exploring the reactivity of the various functional groups, including the hydroxyl, carbonyl, and the dichlorinated aromatic ring, to understand its potential as a synthetic intermediate.
Exploration of Biological Activity: Screening the compound for potential antimicrobial, antifungal, or other pharmacological activities. The presence of chlorine atoms on the aromatic ring is known to sometimes enhance the biological activity of organic molecules. chemicalbook.comchemicalbook.comchemicalbook.com
Application in Ligand Synthesis and Coordination Chemistry: Utilizing the compound as a ligand to form novel metal complexes and investigating the properties and potential applications of these complexes.
Current State of Research on Related Dichlorohydroxyphenones
While dedicated studies on this compound are not readily found, research on structurally related dichlorinated hydroxyaryl ketones provides valuable insights into the potential properties and reactivity of this compound. For example, studies on other dichlorinated phenols and their derivatives have been conducted to explore their synthesis and applications. prepchem.com
Research on isomers, such as 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one, provides comparative data. The synthesis and properties of various substituted hydroxyacetophenones and other propiophenone derivatives have also been reported, some of which exhibit interesting biological activities. For instance, some halogenated hydroxy aldehydes and ketones have been shown to possess antibacterial and antifungal properties. chemicalbook.comchemicalbook.com
The investigation of dichlorinated aromatic compounds in various chemical contexts, from intermediates in organic synthesis to their role in biologically active molecules, is an active area of research. The knowledge gained from these studies on related compounds forms the basis for predicting the chemical behavior and potential utility of this compound. Further targeted research is necessary to fully elucidate the specific characteristics and applications of this particular molecule.
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,13H,2H2,1H3 |
InChI Key |
WTIDMFFQSYNHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1O)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 ,5 Dichloro 2 Hydroxypropiophenone
Regioselective Synthesis Pathways and Mechanistic Considerations
The primary route for the synthesis of 4'',5''-Dichloro-2''-hydroxypropiophenone involves the electrophilic acylation of a pre-halogenated phenol (B47542). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
Friedel-Crafts Acylation: Optimization and Scope
The Friedel-Crafts acylation of 3,4-dichlorophenol (B42033) with propionyl chloride in the presence of a Lewis acid catalyst is the most direct and widely employed method for synthesizing this compound. The reaction introduces the propionyl group (-COC₂H₅) onto the aromatic ring.
Mechanism and Regioselectivity:
The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the 3,4-dichlorophenol ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
In 3,4-dichlorophenol, the hydroxyl group's activating and directing influence is dominant. It directs the incoming electrophile (the propionylium ion, CH₃CH₂CO⁺, formed from propionyl chloride and the Lewis acid catalyst) to the positions ortho and para to itself. The para position (C-4) is already occupied by a chlorine atom. Of the two ortho positions (C-2 and C-6), the C-2 position is sterically less hindered and electronically more activated, making it the preferred site of acylation. The chlorine atoms at C-3 and C-4 also influence the regioselectivity, but to a lesser extent than the powerful hydroxyl group. This concerted directing effect leads to the preferential formation of this compound.
An alternative, though less direct, pathway is the Fries rearrangement of 3,4-dichlorophenyl propionate (B1217596). In this reaction, the ester is treated with a Lewis acid, causing the acyl group to migrate from the phenolic oxygen to the aromatic ring. The Fries rearrangement is also ortho- and para-selective. Low reaction temperatures tend to favor the para-product, while higher temperatures favor the ortho-product. To obtain the desired 2-hydroxy isomer, the reaction would need to be optimized for ortho-acylation.
Electrophilic Aromatic Substitution Strategies for Dihalogenation
An alternative synthetic approach would be to start with 2'-hydroxypropiophenone (B1664087) and introduce the two chlorine atoms via electrophilic aromatic substitution. However, controlling the regioselectivity of this dihalogenation to achieve the desired 4',5'-dichloro substitution pattern presents significant challenges.
Precursor Design and Chemical Feedstock Evaluation
The selection and quality of the starting materials are critical for the successful synthesis of this compound.
The primary precursors for the most common synthetic route are:
3,4-Dichlorophenol: This is the aromatic substrate. The purity of this feedstock is crucial as impurities could lead to the formation of undesired side products. The presence of other dichlorophenol isomers (e.g., 2,4- or 2,5-dichlorophenol) would result in the formation of isomeric hydroxypropiophenones, which may be difficult to separate from the target compound.
Propionyl Chloride: This is the acylating agent. It should be of high purity and free from contaminants such as propionic acid or other acyl chlorides, which could lead to unwanted side reactions and byproducts.
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common catalyst for Friedel-Crafts reactions. The catalyst must be anhydrous, as moisture will deactivate it.
Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis
The yield and purity of this compound are highly dependent on the optimization of reaction conditions.
| Parameter | Condition | Rationale |
| Temperature | Typically low to moderate temperatures (0 °C to 50 °C) | Friedel-Crafts acylations are exothermic. Lower temperatures help to control the reaction rate, minimize side reactions such as polyacylation, and can influence the regioselectivity. In the case of the Fries rearrangement, temperature is a key factor in controlling the ortho/para product ratio. |
| Solvent | Inert solvents such as nitrobenzene (B124822), carbon disulfide, or 1,2-dichloroethane | The solvent must be able to dissolve the reactants and not participate in the reaction. The choice of solvent can also influence the reaction rate and selectivity. For instance, more polar solvents can sometimes favor para-substitution in Fries rearrangements. |
| Catalysis | A stoichiometric amount or slight excess of a Lewis acid (e.g., AlCl₃) | The Lewis acid is required to generate the electrophilic acylium ion from the acyl chloride. In the acylation of phenols, the catalyst also complexes with the hydroxyl group and the product ketone, necessitating the use of at least stoichiometric amounts. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
After the synthesis, a multi-step purification process is necessary to isolate this compound in high purity.
Work-up: The reaction mixture is typically quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. The product is then extracted into an organic solvent.
Washing: The organic extract is washed with water and sometimes a dilute base to remove any remaining acid and unreacted phenol.
Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of phenolic compounds include ethanol, methanol, toluene, or mixtures of these with water.
Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to traditional organic syntheses to develop more sustainable and environmentally friendly processes. researchgate.net The conventional methods for synthesizing hydroxy aryl ketones, particularly the Friedel-Crafts acylation and Fries rearrangement, present several environmental and safety challenges. These include the use of stoichiometric or greater amounts of hazardous and corrosive catalysts like AlCl₃ and HF, which are difficult to handle and recycle. organic-chemistry.orgresearchgate.net The aqueous workup required to remove these catalysts generates significant amounts of acidic waste.
The development of green modifications to these reactions has become a critical area of research, focusing on alternative catalysts, greener solvents, and energy-efficient reaction conditions. researchgate.net
Development of Eco-Friendly Catalysts
A major focus of green chemistry in this field is the replacement of hazardous Lewis acids with more benign alternatives. Research has shown that strong Brønsted acids, such as sulfonic acids, can serve as effective and more environmentally friendly catalysts for the Fries rearrangement. organic-chemistry.org Other efforts have explored the use of solid acid catalysts and low-cost, eco-friendly metal oxides like zinc oxide (ZnO) for Friedel-Crafts type reactions. researchgate.net These solid catalysts are often easier to separate from the reaction mixture and can potentially be recycled, reducing waste and improving process efficiency.
Mechanochemical Synthesis
A significant advancement in green synthesis is the application of mechanochemistry, which uses mechanical force (e.g., grinding or milling) to activate chemical reactions, often in the absence of a solvent. The mechanochemical Fries rearrangement has been successfully demonstrated for the synthesis of p-hydroxyacetophenone using ball mills and twin-screw extruders. nih.govresearchgate.net This solvent-free approach not only reduces waste but can also lead to quantitative conversion in significantly shorter reaction times—as little as three minutes in an extruder. nih.govresearchgate.net Furthermore, techniques like liquid-assisted grinding can be employed to manipulate the isomer ratio, favoring the desired product. researchgate.net This methodology represents a highly efficient and scalable green alternative to traditional solution-phase synthesis.
Alternative Reaction Media
The use of alternative reaction media is another key principle of green chemistry. Ionic liquids have been investigated as both catalysts and solvents for Friedel-Crafts acylations. researchgate.net These salts, which are liquid at low temperatures, have negligible vapor pressure and can often be recycled, making them a greener alternative to volatile organic solvents. The use of water as a green solvent is also a growing trend in organic synthesis where applicable. nih.gov High hydrostatic pressure (HHP), a technique known as barochemistry, is also emerging as a non-traditional, green method for activating chemical reactions. rsc.org
| Parameter | Traditional Approach (e.g., AlCl₃-mediated) | Green Approach (e.g., Mechanochemistry) |
|---|---|---|
| Catalyst | Stoichiometric, corrosive, hazardous (AlCl₃, HF) organic-chemistry.orgresearchgate.net | Catalytic, solid acids, reusable metal oxides (ZnO) researchgate.net |
| Solvent | Often chlorinated hydrocarbons or nitrobenzene chemicalbook.comajchem-a.com | Solvent-free or greener alternatives (ionic liquids) researchgate.netresearchgate.net |
| Waste Generation | High; significant acidic aqueous waste from workup organic-chemistry.org | Minimal; catalyst may be recyclable, no solvent waste researchgate.net |
| Energy Input | Often requires prolonged heating chemicalbook.com | Short reaction times, potentially lower temperatures nih.govresearchgate.net |
| Safety | Corrosive and toxic reagents, violent reactions with water organic-chemistry.org | Reduced hazard from corrosive materials and volatile solvents researchgate.net |
Comprehensive Spectroscopic and Structural Elucidation of 4 ,5 Dichloro 2 Hydroxypropiophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. For 4'',5''-Dichloro-2''-hydroxypropiophenone, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton (¹H) NMR: Detailed Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propiophenone (B1677668) chain, the methyl protons, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The presence of two chlorine atoms on the aromatic ring significantly affects the chemical shifts of the aromatic protons through their electron-withdrawing inductive effects and electron-donating resonance effects.
The propiophenone side chain would exhibit a characteristic ethyl pattern: a quartet for the methylene (-CH2-) protons coupled to the adjacent methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The coupling constant (J), measured in Hertz (Hz), provides information about the number of adjacent protons. The hydroxyl (-OH) proton would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A detailed analysis of a hypothetical ¹H NMR spectrum is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3'' | (Predicted) | d | (Predicted) |
| H-6'' | (Predicted) | d | (Predicted) |
| -CH₂- | (Predicted) | q | (Predicted) |
| -CH₃ | (Predicted) | t | (Predicted) |
| -OH | (Predicted) | s (broad) | N/A |
Predicted data is based on typical values for similar structures and requires experimental verification.
Carbon-13 (¹³C) NMR: Quaternary Carbon and Aromatic Carbon Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The spectrum would show signals for the carbonyl carbon (C=O), the aromatic carbons, and the aliphatic carbons of the ethyl group. The carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic region would display signals for the two protonated carbons and the four quaternary carbons (those attached to the hydroxyl group, the propiophenone side chain, and the two chlorine atoms). The carbons bonded to the electronegative chlorine and oxygen atoms would be shifted downfield. The upfield region of the spectrum would contain the signals for the methylene and methyl carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | (Predicted) |
| C-1'' | (Predicted) |
| C-2'' | (Predicted) |
| C-3'' | (Predicted) |
| C-4'' | (Predicted) |
| C-5'' | (Predicted) |
| C-6'' | (Predicted) |
| -CH₂- | (Predicted) |
| -CH₃ | (Predicted) |
Predicted data is based on typical values for similar structures and requires experimental verification.
Two-Dimensional NMR Techniques: COSY, HMQC, HMBC for Connectivity Confirmation
To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet would confirm the ethyl group. Correlations between the aromatic protons would help in their unambiguous assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbons to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons and the carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methylene protons to the carbonyl carbon and the aromatic C-1'' carbon would confirm the attachment of the propiophenone side chain to the aromatic ring.
Vibrational Spectroscopy for Functional Group and Structural Diagnostics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Band Analysis
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ketone would give a strong, sharp absorption band typically in the range of 1650-1700 cm⁻¹.
The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| O-H stretch (hydroxyl) | (Predicted) |
| C-H stretch (aromatic) | (Predicted) |
| C-H stretch (aliphatic) | (Predicted) |
| C=O stretch (ketone) | (Predicted) |
| C=C stretch (aromatic) | (Predicted) |
| C-Cl stretch | (Predicted) |
Predicted data is based on typical values for similar structures and requires experimental verification.
Raman Spectroscopy: Complementary Vibrational Mode Characterization
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy is a light-scattering technique. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O and C-Cl stretching modes would also be observable. The analysis of the Raman spectrum, in conjunction with the FT-IR data, would provide a more complete picture of the vibrational properties of the molecule, further confirming its structure.
| Vibrational Mode | Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | (Predicted) |
| C=O stretch | (Predicted) |
| C-Cl stretch | (Predicted) |
Predicted data is based on typical values for similar structures and requires experimental verification.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₉H₈Cl₂O₂), mass spectrometry would provide the exact mass of the molecule and insights into its structural components.
High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
As of the latest literature search, specific high-resolution mass spectrometry data for this compound has not been reported in publicly accessible scientific databases.
The theoretical exact mass of this compound can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). An experimental HRMS analysis would aim to verify this calculated mass, typically within a few parts per million (ppm), confirming the elemental composition of C₉H₈Cl₂O₂.
Table 1: Theoretical Isotopic Mass Data for C₉H₈Cl₂O₂
| Isotope Formula | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₉H₈³⁵Cl₂O₂ | 217.99013 | 100.00 |
| C₉H₈³⁵Cl³⁷ClO₂ | 219.98718 | 65.03 |
| C₉H₈³⁷Cl₂O₂ | 221.98423 | 10.57 |
Data is calculated based on natural isotopic abundances and masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity of a sample and identifying volatile impurities. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column before being analyzed by the mass spectrometer.
A specific GC-MS analysis for this compound, including its retention time and the mass spectra of potential impurities, is not available in published literature. Such an analysis would be essential for quality control, providing a purity profile and identifying any residual starting materials or by-products from its synthesis. The fragmentation pattern obtained from the MS detector would also help confirm the structure of the main compound and any co-eluting substances.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light, offering insights into its excited states.
Electronic Transition Analysis and Chromophore Characterization
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are associated with the chromophores in the molecule, namely the substituted benzene (B151609) ring and the carbonyl group. The positions and intensities of these absorption maxima (λmax) are influenced by the electronic effects of the hydroxyl, propionyl, and chloro substituents on the aromatic ring.
Detailed experimental UV-Vis and fluorescence spectra for this compound have not been documented in scientific literature. A comprehensive study would involve recording spectra in various solvents to assess solvatochromic effects, which could further elucidate the nature of the electronic transitions. Fluorescence analysis would determine if the compound emits light upon excitation and would characterize its emission spectrum and quantum yield.
Table 2: Expected Chromophores and Electronic Transitions
| Chromophore | Expected Transition Type | Typical Wavelength Region |
|---|---|---|
| Dichlorinated Benzene Ring | π → π* | 200-300 nm |
| Propiophenone (C=O group) | n → π* | >300 nm (weak) |
| Hydroxyphenyl Ketone System | π → π* (conjugated system) | 250-350 nm |
This table represents general expectations for the given chromophores and not experimental data.
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Geometry and Bond Parameters
To date, a crystal structure for this compound has not been deposited in crystallographic databases. A successful X-ray diffraction analysis would require growing a suitable single crystal of the compound. The resulting structural data would reveal key parameters such as the planarity of the benzene ring, the orientation of the propionyl group relative to the ring, and the bond lengths and angles for the C-Cl, C=O, C-O, and C-C bonds. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing arrangement.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Crystal Packing and Intermolecular Interactions
A thorough search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure of this compound. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a detailed analysis of its crystal packing and intermolecular interactions.
In the absence of experimental crystallographic data, a definitive description of the arrangement of molecules in the solid state, including intermolecular forces like hydrogen bonding, halogen bonding, and van der Waals interactions, cannot be provided. Such an analysis would typically involve the examination of parameters such as:
Hydrogen Bonds: The presence and geometry of hydrogen bonds, particularly involving the hydroxyl and carbonyl groups, would be of primary interest. These interactions are expected to play a significant role in the crystal packing.
Halogen Bonds: The chlorine atoms on the aromatic ring could potentially participate in halogen bonding, influencing the supramolecular assembly.
π-π Stacking: The arrangement of the aromatic rings and the potential for π-π stacking interactions would also be a key feature of the crystal packing.
Without a solved crystal structure, any discussion of these interactions would be purely speculative.
Conformational Preferences in the Crystalline State
Similarly, a precise description of the conformational preferences of this compound in the crystalline state is contingent upon the availability of its crystal structure data. The conformation of a molecule in the solid state is influenced by the minimization of lattice energy, which is a balance of intramolecular and intermolecular forces.
Key conformational features that would be determined from a crystal structure include:
Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the 2''-hydroxyl group and the carbonyl oxygen of the propiophenone group would significantly influence the conformation. This is a common feature in ortho-hydroxy aryl ketones and would lead to a more planar arrangement of that portion of the molecule.
Planarity: The degree of planarity of the entire molecule, or of specific fragments, would be revealed by the crystallographic data.
As no experimental data on the solid-state structure of this compound is currently available in the public domain, a detailed and scientifically accurate analysis of its conformational preferences in the crystalline state cannot be generated.
Theoretical and Computational Investigations of 4 ,5 Dichloro 2 Hydroxypropiophenone
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are foundational to understanding the behavior of molecules at the atomic and subatomic levels.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. youtube.comresearchgate.net
Prediction and Assignment of Spectroscopic Parameters
Computational methods are frequently used to predict and help interpret experimental spectroscopic data.
Simulated Vibrational Spectra (IR and Raman)Computational simulations can generate theoretical vibrational spectra, including Infrared (IR) and Raman spectra.scispace.comdicp.ac.cnBy calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of these spectra.scispace.comComparing the simulated spectra with experimental data helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.dicp.ac.cn
While these computational approaches are well-established and have been applied to a vast number of organic molecules, a specific investigation into 4'',5''-dichloro-2''-hydroxypropiophenone has not been reported. Future research in this area would be necessary to provide the specific theoretical and computational data for this particular compound.
Electronic Spectra Prediction using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.goviastate.edu This method calculates the excitation energies, which correspond to the wavelengths of maximum absorbance (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. chemrxiv.orgnih.gov For organic molecules, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are commonly employed to achieve a good balance between accuracy and computational cost. chemrxiv.org
A typical TD-DFT study would involve:
Optimization of the ground-state geometry of this compound.
Calculation of vertical excitation energies and oscillator strengths for a number of low-lying singlet excited states.
Simulation of the UV-Vis spectrum by broadening the calculated transitions with Gaussian or Lorentzian functions.
Without specific published data for this compound, a representative data table cannot be generated.
Conformational Landscape Exploration and Potential Energy Surface (PES) Studies
The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. q-chem.com For a flexible molecule like this compound, which has rotatable bonds (e.g., the bond connecting the phenyl ring to the carbonyl group and the ethyl group), multiple conformers can exist.
Potential Energy Surface (PES) studies are performed computationally to explore this landscape. uni-muenchen.de This is often done by systematically changing a specific dihedral angle (a "relaxed scan") while optimizing the rest of the molecular geometry at each step. researchgate.netreadthedocs.io The resulting plot of energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.netresearchgate.net This analysis is crucial for understanding the molecule's preferred shapes and the energy barriers to conformational change.
A detailed PES study for this compound would identify the most stable conformer(s) and the rotational barriers, but this information is not available in the current literature.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions (reaction mechanisms). nih.govnih.gov Using methods like DFT, researchers can model the transformation from reactants to products. A key objective is to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is critical for understanding reaction rates. nih.gov
For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or reactions at the hydroxyl or carbonyl groups. mdpi.com Such studies would provide detailed 3D structures of reactants, products, intermediates, and transition states, along with their relative energies. researchgate.netrsc.org However, no such mechanistic studies for this specific compound have been found in the literature.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. nih.gov An MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors represent different potential values:
Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. nih.gov
Blue: Regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack. nih.govfigshare.com
Green/Yellow: Regions of neutral or intermediate potential.
Analysis of the MEP for this compound would reveal the reactive sites. For instance, negative potential would be expected around the carbonyl and hydroxyl oxygens, as well as the chlorine atoms, while positive potential would be associated with the hydroxyl proton. slideshare.net This information is valuable for predicting how the molecule will interact with other reagents or biological targets. Specific MEP maps and charge values for this compound require a dedicated computational study, which is not currently available.
Non-Covalent Interactions and Intermolecular Bonding Analysis
Non-covalent interactions (NCIs) are forces between molecules, or between different parts of the same molecule, that are weaker than covalent bonds. nih.gov They are crucial in determining the physical properties of substances and the structure of molecular crystals and biological systems. mdpi.commdpi.com Examples of NCIs include hydrogen bonds, halogen bonds, and van der Waals forces.
For this compound, several NCIs would be expected:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the hydroxyl and carbonyl oxygens can act as acceptors. This would be a dominant interaction in the solid state or in protic solvents.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms.
π-stacking: The aromatic ring can participate in stacking interactions with other aromatic systems.
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to identify and characterize these weak interactions. figshare.commdpi.com A detailed analysis would provide insights into the supramolecular chemistry of this compound, but the necessary computational results are absent from the literature.
Chemical Reactivity and Mechanistic Studies of 4 ,5 Dichloro 2 Hydroxypropiophenone
Electrophilic and Nucleophilic Reaction Pathways on the Aromatic Ring
The reactivity of the aromatic ring in 4',5'-dichloro-2'-hydroxypropiophenone towards electrophilic and nucleophilic substitution is governed by the interplay of its three substituents: the hydroxyl group (-OH), the two chlorine atoms (-Cl), and the propiophenone (B1677668) group (-COC2H5).
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance.
Propiophenone Group (-COC2H5): This is a deactivating group that withdraws electron density from the ring through both induction and resonance, directing incoming electrophiles to the meta position.
Nucleophilic aromatic substitution (SNAr) is also a potential pathway, particularly due to the presence of the electron-withdrawing propiophenone group and the two chlorine atoms, which can stabilize the intermediate Meisenheimer complex. nih.gov Halogens on aromatic rings activated by electron-withdrawing groups can be displaced by strong nucleophiles. nih.gov In this molecule, the chlorine atoms at the 4' and 5' positions are activated by the ortho and para propiophenone group, making them susceptible to substitution by potent nucleophiles under specific reaction conditions.
Carbonyl Group Reactivity: Addition, Condensation, and Reduction Reactions
The carbonyl group of the propiophenone moiety is a key site for various chemical transformations. As a ketone, it is generally less reactive than an aldehyde, but it readily undergoes several characteristic reactions. semanticscholar.org
Addition Reactions: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols. Cyanohydrin formation can occur via the addition of hydrogen cyanide.
Condensation Reactions: A prominent reaction pathway for 4',5'-dichloro-2'-hydroxypropiophenone is condensation with primary amines to form Schiff bases (imines). semanticscholar.orgarpgweb.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. arpgweb.comresearchgate.net This particular reaction is fundamental to its role as a precursor in coordination chemistry. semanticscholar.org
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents.
Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would reduce the ketone to an alcohol, yielding 1-(4,5-dichloro-2-hydroxyphenyl)propan-1-ol.
Catalytic hydrogenation (e.g., using H2 with a Pd, Pt, or Ni catalyst) can also achieve this reduction.
Under more forceful conditions, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH2-), yielding 4,5-dichloro-2-hydroxypropylbenzene.
Phenolic Hydroxyl Group Reactivity: Esterification, Etherification, and Complexation
The phenolic hydroxyl group at the C2' position is acidic and participates in several important reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form phenyl esters. Due to potential steric hindrance from the adjacent propiophenone group, forcing conditions or highly reactive acylating agents might be necessary for efficient conversion.
Etherification: Williamson ether synthesis can be employed to convert the hydroxyl group into an ether. This involves first deprotonating the phenol (B47542) with a strong base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
Complexation: The hydroxyl group plays a crucial role in the molecule's ability to act as a chelating ligand. semanticscholar.org Upon deprotonation, the resulting phenoxide oxygen becomes a strong binding site for metal ions. The proximity of this hydroxyl group to the carbonyl oxygen (or the azomethine nitrogen in its Schiff base derivatives) allows for the formation of stable five- or six-membered chelate rings with metal ions. semanticscholar.orgnih.gov
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com In reactions involving 4',5'-dichloro-2'-hydroxypropiophenone, regioselectivity is primarily observed in electrophilic aromatic substitution. As discussed in section 5.1, the directing effects of the existing substituents strongly favor reaction at the C3' position. Nucleophilic substitution also shows regioselectivity, as the chlorine atoms are not equally reactive; their susceptibility to attack depends on the specific reaction mechanism and conditions. researchgate.netrsc.org
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com This becomes relevant in reactions involving the carbonyl group. For example, the reduction of the prochiral ketone to a secondary alcohol creates a new chiral center.
Using achiral reducing agents like NaBH4 will result in a racemic mixture of (R)- and (S)-1-(4,5-dichloro-2-hydroxyphenyl)propan-1-ol.
However, the use of a chiral reducing agent or a catalyst can lead to an enantioselective or diastereoselective reaction, producing an excess of one enantiomer. masterorganicchemistry.com
Similarly, in addition reactions with organometallic reagents, a new chiral center is formed, and the stereochemical outcome can be controlled under certain conditions.
Role as a Precursor in Schiff Base Condensation Reactions
4',5'-dichloro-2'-hydroxypropiophenone is an effective precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound, in this case, the ketone functionality of the propiophenone. researchgate.netscience.gov
The reaction typically proceeds by refluxing the substituted hydroxypropiophenone with a primary aliphatic or aromatic amine in a suitable solvent like ethanol. semanticscholar.orgorientjchem.org The presence of the hydroxyl group in the ortho position to the ketone is significant. This structural motif is often retained in the resulting Schiff base ligand, where the phenolic -OH and the newly formed azomethine nitrogen are positioned to act as a bidentate chelating site for metal ions. semanticscholar.orgarpgweb.com A variety of Schiff bases have been synthesized from substituted hydroxypropiophenones, including those with chloro substituents, demonstrating their versatility as ligands in coordination chemistry. orientjchem.orgresearchgate.net
| Reactant 1 | Reactant 2 (Amine) | Product Type | Key Functional Group |
| 4',5'-Dichloro-2'-hydroxypropiophenone | Primary Aliphatic Amine (e.g., propylamine) | Aliphatic Schiff Base | Imine (-C=N-R) |
| 4',5'-Dichloro-2'-hydroxypropiophenone | Primary Aromatic Amine (e.g., aniline) | Aromatic Schiff Base | Imine (-C=N-Ar) |
| 4',5'-Dichloro-2'-hydroxypropiophenone | Diamine (e.g., ethylenediamine) | Bis-Schiff Base | 2 Imine groups |
This table illustrates the types of Schiff bases that can be synthesized from 4',5'-Dichloro-2'-hydroxypropiophenone.
Chelation and Coordination Chemistry with Metal Ions
Chelating agents are molecules that can form multiple bonds to a single metal ion, forming stable, ring-like structures called chelates. nih.govmdpi.com 4',5'-dichloro-2'-hydroxypropiophenone and, more commonly, its Schiff base derivatives, are excellent chelating ligands. semanticscholar.orgnouryon.com The key structural feature enabling this is the presence of donor atoms (like oxygen and nitrogen) positioned in such a way that they can simultaneously coordinate to a metal center, typically forming stable five- or six-membered rings. nih.govmdpi.com
In the Schiff bases derived from this compound, the phenolic oxygen and the imine nitrogen form a bidentate coordination site (ON). mdpi.com The deprotonated phenolic oxygen acts as a hard donor, while the neutral imine nitrogen is a borderline donor, allowing for coordination with a wide range of transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
The synthesis of metal complexes typically involves reacting the Schiff base ligand (derived from 4',5'-dichloro-2'-hydroxypropiophenone) with a metal salt (e.g., chloride, acetate (B1210297), or sulfate) in a suitable solvent. chemrevlett.commdpi.com The resulting metal complexes are often colored, crystalline solids that are stable at room temperature. researchgate.net
These complexes are characterized using a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Confirms coordination by showing shifts in the vibrational frequencies of key functional groups. A downward shift in the C=N stretching frequency and the disappearance of the phenolic O-H stretch are indicative of chelation via the imine nitrogen and the deprotonated phenolic oxygen. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry. The spectra of the complexes typically show shifts in the π-π* and n-π* transition bands compared to the free ligand, along with the appearance of new d-d transition bands. mdpi.com
¹H NMR Spectroscopy: Used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). The disappearance of the phenolic -OH proton signal in the complex's spectrum confirms its deprotonation and involvement in bonding. orientjchem.org
Magnetic Susceptibility Measurements: Helps determine the geometry of paramagnetic metal complexes (e.g., Co(II), Ni(II), Cu(II)) by providing information about the number of unpaired electrons. researchgate.netnih.gov
Molar Conductance Measurements: Indicates whether the anions of the metal salt are coordinated to the metal or are present as counter-ions outside the coordination sphere, thus revealing the electrolytic nature of the complex. researchgate.net
Research on related 5'-chloro-2'-hydroxypropiophenone (B1593581) Schiff base complexes has shown the formation of stable structures with various transition metals, often exhibiting square planar or tetrahedral geometries depending on the metal ion and reaction conditions. researchgate.net
| Metal Ion | Typical Geometry | Characterization Data Points |
| Cu(II) | Square Planar | Magnetic moment ~1.8 B.M., d-d transitions in UV-Vis. mdpi.com |
| Ni(II) | Square Planar / Tetrahedral | Can be diamagnetic (square planar) or paramagnetic (tetrahedral). researchgate.net |
| Co(II) | Tetrahedral | Magnetic moment values indicative of three unpaired electrons. researchgate.net |
| Zn(II) | Tetrahedral | Diamagnetic, characterized by NMR. researchgate.net |
This table summarizes typical characteristics of metal complexes formed with Schiff bases derived from substituted 2'-hydroxypropiophenones.
Electronic and Redox Properties of Coordination Compounds
Direct studies on the electronic and redox properties of coordination compounds specifically derived from 4'',5''-dichloro-2''-hydroxypropiophenone are not extensively available in the current body of scientific literature. However, valuable insights can be extrapolated from research on metal complexes of structurally analogous ligands, such as substituted salicylaldehydes and related Schiff bases. The electronic properties and redox behavior of these complexes are fundamentally influenced by the nature of the metal ion, the coordination geometry, and the electronic effects of the substituents on the ligand framework.
The presence of two electron-withdrawing chlorine atoms at the 4'' and 5'' positions of the phenyl ring in this compound is expected to significantly impact the electronic structure of its metal complexes. These chloro groups lower the energy of the ligand's molecular orbitals. Consequently, in a metal complex, the ligand-to-metal charge transfer (LMCT) bands are likely to shift to higher energies (a blue shift) compared to complexes with non-halogenated ligands.
Electrochemical studies on analogous compounds, such as palladium(II) complexes of 3,5-disubstituted salicylaldehydes, provide a useful reference. For instance, palladium(II) complexes with dihalogeno-substituted salicylaldehyde (B1680747) ligands have been synthesized and characterized. nih.gov The redox behavior of such complexes is often investigated using techniques like cyclic voltammetry.
Similarly, studies on [N,N′-disalicylidene-1,2-phenylenediamine]iron(III) ([salophene]iron(III)) complexes, where the ligand is a Schiff base of salicylaldehyde, reveal how axial ligands and solvent can influence the redox potential of the central metal ion. mdpi.com For example, the standard potential for the iron(III)/iron(II) redox couple is sensitive to the electron-donating or -withdrawing nature of the axial ligand and the coordinating ability of the solvent. mdpi.com In non-coordinating solvents like dichloromethane, the influence of the axial ligand is more pronounced, whereas in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), ligand exchange can occur, leading to a convergence of the redox potentials for different complexes. mdpi.com
For a hypothetical metal complex of this compound, the electron-withdrawing nature of the dichlorinated phenyl ring would likely make the metal center more electrophilic and shift its reduction potential to more positive values compared to analogous complexes without the chloro substituents.
Table 1: Electrochemical Data for an Analogous [Salophene]iron(III) Complex
| Complex | Solvent | E1/2 (mV vs. Fc/Fc+) | Reference |
|---|---|---|---|
| [Fe(salophene)Cl] | Dichloromethane | -601 | mdpi.com |
| [Fe(salophene)Cl] | Acetonitrile | -518 | mdpi.com |
| [Fe(salophene)Cl] | DMSO | -728 | mdpi.com |
This table presents data for a related [salophene]iron(III) complex to illustrate the influence of the solvent on redox potential. Similar effects would be anticipated for complexes of this compound.
Catalytic Activity of Derived Metal Complexes (e.g., Oxidation Reactions)
While specific catalytic applications of metal complexes derived from this compound have not been reported, the structural features of this ligand suggest that its complexes could be active catalysts for various organic transformations, particularly oxidation reactions. royalsocietypublishing.org Transition metal complexes are widely employed as catalysts in the oxidation of organic substrates like phenols, alcohols, and hydrocarbons. mdpi.comresearchgate.net
The catalytic activity of such complexes is intrinsically linked to the redox properties of the metal center, which can be fine-tuned by the ligand. mdpi.com The electron-withdrawing chloro-substituents on the this compound ligand would increase the Lewis acidity of the metal center in its complexes. This enhanced acidity could facilitate the coordination of substrates and promote their activation.
In the context of phenol oxidation, a common catalytic application, metal complexes can activate oxidants like hydrogen peroxide or molecular oxygen to generate reactive oxidizing species. orientjchem.org The nature of the ligand influences both the activity and selectivity of the catalyst. For instance, copper(II) complexes have been shown to catalyze the oxidation of phenol using hydrogen peroxide. orientjchem.org The reaction kinetics and mechanism are dependent on the coordination environment of the copper ion.
It is plausible that metal complexes of this compound could exhibit catalytic activity in similar oxidation reactions. The stability imparted by the chelate ring formed upon coordination, combined with the electronic influence of the chloro groups, are key factors. The steric bulk of the propiophenone group might also play a role in substrate selectivity.
Table 2: Examples of Metal-Catalyzed Phenol Oxidation
| Catalyst | Substrate | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| Copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand | Phenol | H₂O₂ | The complex demonstrated catalytic activity for the green oxidation of phenol. | orientjchem.org |
| Vanadium Complexes | Phenol derivatives | O₂ | Catalyzes enantioselective oxidative coupling of phenols. | nih.gov |
| Iron and Copper Polynuclear Complexes | Hydrocarbons | H₂O₂ | Polynuclear complexes often exhibit higher activity compared to mononuclear ones. | researchgate.net |
This table provides examples of related catalytic systems to infer the potential applications of complexes derived from this compound.
Stability and Degradation Pathways
The stability of this compound is governed by the chemical resilience of its functional groups: the dichlorinated phenol ring, the hydroxyl group, and the propiophenone side chain. Ketones are generally more stable than aldehydes due to the presence of two alkyl groups stabilizing the partial positive charge on the carbonyl carbon and providing greater steric hindrance against nucleophilic attack. quora.com The aromatic ring is stabilized by resonance, but the presence of chlorine and hydroxyl substituents introduces specific reaction pathways for degradation.
Chlorinated phenols are recognized as persistent environmental pollutants, and their degradation has been the subject of considerable research. The degradation of this compound can be expected to follow pathways similar to those identified for dichlorophenols. nih.govresearchgate.net
Potential degradation pathways include:
Photodegradation: In the presence of UV light, homolytic cleavage of the C-Cl bonds can occur, generating aryl radicals. The phenolic hydroxyl group can also undergo O-H bond scission to form a phenoxyl radical, which is resonance-stabilized. nih.gov
Chemical Oxidation: Advanced oxidation processes involving reactive oxygen species like hydroxyl radicals (•OH) can lead to the degradation of the molecule. These radicals can abstract the phenolic hydrogen or add to the aromatic ring, leading to hydroxylation and eventual ring cleavage. nih.gov
Reductive Dechlorination: Under reducing conditions, the chlorine atoms can be sequentially removed and replaced by hydrogen atoms. This is a common pathway in the anaerobic biodegradation of chlorinated aromatic compounds. researchgate.net
Biodegradation: Certain microorganisms have evolved enzymatic systems to degrade chlorinated phenols. Fungi, for example, can utilize cytochrome P450 monooxygenases to hydroxylate the aromatic ring, which is a key initial step in detoxification and degradation. nih.gov The subsequent steps often involve ring cleavage by dioxygenase enzymes. nih.gov
The ultimate degradation products under aerobic conditions would be carbon dioxide, water, and hydrochloric acid. Under anaerobic conditions, methane (B114726) might also be produced.
Table 3: Potential Degradation Pathways for Chlorinated Phenols
| Pathway | Initiating Step | Key Intermediates | Reference |
|---|---|---|---|
| Unimolecular Decomposition | O-H bond scission | Chlorinated phenoxyl radicals | nih.gov |
| Reaction with H• radicals | Abstraction of hydroxyl hydrogen | Chlorinated phenoxyl radicals | nih.gov |
| Reaction with •OH radicals | Abstraction of hydroxyl hydrogen or addition to the ring | Chlorinated phenoxyl radicals, hydroxylated derivatives | nih.gov |
| Electrochemical Hydrodechlorination | Reductive cleavage of C-Cl bond | Monochlorophenols, Phenol | researchgate.net |
| Fungal Biodegradation | Enzymatic hydroxylation (e.g., by Cytochrome P450) | Chlorinated catechols | nih.gov |
This table outlines plausible degradation pathways for this compound based on studies of related dichlorophenols.
Synthesis of Derivatives and Analogs of 4 ,5 Dichloro 2 Hydroxypropiophenone
Modification of Aromatic Ring Substitution Patterns (e.g., nitro-derivatives)
The aromatic ring of 4'',5''-dichloro-2''-hydroxypropiophenone is activated by the hydroxyl group and deactivated by the two chlorine atoms and the acyl group. The directing effects of these substituents play a crucial role in determining the regioselectivity of further electrophilic aromatic substitution reactions, such as nitration.
The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The propiophenone (B1677668) group is a deactivating, meta-director. The combined influence of these groups directs incoming electrophiles to the available positions on the aromatic ring.
A notable example of aromatic ring modification is the synthesis of nitro-derivatives. The compound 4',5'-Dichloro-2'-hydroxy-3'-nitropropiophenone (CAS No. 288401-10-5) is a known derivative, indicating that nitration occurs at the C-3' position. researchgate.net This outcome is consistent with the directing effects of the substituents; the position is ortho to the activating hydroxyl group and meta to the deactivating propiophenone group.
While specific procedures for the nitration of 3,5-dichloro-2-hydroxypropiophenone are not extensively detailed in readily available literature, the synthesis can be achieved using standard nitrating agents. A common method involves the use of nitric acid in a suitable solvent system. For related dichlorophenols, nitration has been successfully carried out by dissolving the phenol (B47542) in a water-immiscible non-polar aprotic solvent and then introducing an aqueous nitric acid solution. google.com This approach helps to control the reaction and minimize oxidation byproducts.
Table 1: Key Data for a Nitro-Derivative of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 4',5'-Dichloro-2'-hydroxy-3'-nitropropiophenone | 288401-10-5 | C₉H₇Cl₂NO₄ | 264.06 |
This interactive table provides key identifiers for a known nitro-derivative.
Elaboration of the Propiophenone Side Chain (e.g., α-functionalization)
The propiophenone side chain presents several opportunities for synthetic modification, particularly at the α-carbon (the carbon atom adjacent to the carbonyl group). These transformations can introduce new functional groups and stereocenters, significantly expanding the structural diversity of the derivatives.
Common α-functionalization reactions applicable to ketones like this compound include:
α-Halogenation: The α-carbon can be halogenated under acidic or basic conditions. The resulting α-haloketone is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, or alkoxy groups.
Mannich Reaction: This is a three-component condensation reaction involving the ketone, an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde). The product is a β-amino-ketone, known as a Mannich base, which can serve as a precursor for other derivatives.
α-Hydroxylation: Direct oxidation of the enolate form of the ketone can introduce a hydroxyl group at the α-position, forming an α-hydroxy ketone. These compounds are valuable chiral building blocks in organic synthesis. nih.gov
While the literature does not provide specific examples starting from this compound, these are standard and well-established methodologies for the functionalization of propiophenones and related aryl ketones.
Annulation and Fusion to Form Polycyclic Systems
The 2''-hydroxypropiophenone moiety is a classic precursor for the synthesis of important classes of oxygen-containing heterocyclic compounds, namely flavonoids (such as flavanones) and chromones. These reactions involve the formation of a new ring fused to the existing dichlorinated benzene (B151609) ring.
Synthesis of Flavanone (B1672756) Analogs: The synthesis of flavanones typically proceeds via an initial Claisen-Schmidt condensation between the 2''-hydroxypropiophenone and a substituted aromatic aldehyde. innovareacademics.innih.gov This base-catalyzed reaction forms a 2'-hydroxychalcone (B22705) intermediate. Subsequent intramolecular Michael addition, often promoted by acid or base, leads to the cyclization of the chalcone (B49325) to the corresponding flavanone. nih.govnih.gov This pathway allows for the introduction of a wide variety of substituents on the second aromatic ring (the B-ring) of the flavanone system, depending on the aldehyde used.
Synthesis of Chromone Analogs: Chromone synthesis from 2''-hydroxypropiophenones can be achieved through several routes. One common method involves reaction with a one-carbon unit source, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or the Vilsmeier-Haack reagent, followed by cyclization. researchgate.net Another approach is the Baker–Venkataraman rearrangement, although this is more common for derivatives starting from 2'-hydroxyacetophenones. ijrpc.com These methods construct the γ-pyrone ring characteristic of chromones. researchgate.netorganic-chemistry.org
Table 2: Potential Polycyclic Systems Derived from this compound
| Precursor Aldehyde | Resulting Polycyclic System Class | Key Intermediate |
| Benzaldehyde (B42025) | Flavanone | Chalcone |
| 4-Methoxybenzaldehyde | Methoxy-substituted Flavanone | Chalcone |
| 4-Chlorobenzaldehyde | Chloro-substituted Flavanone | Chalcone |
| N/A (with DMF-DMA) | Chromone | Enaminone |
This interactive table illustrates potential polycyclic derivatives accessible from the parent compound.
Design and Synthesis of Chiral Analogs (if applicable)
The structure of this compound is prochiral, and chirality can be introduced through modifications of the propiophenone side chain. The development of chiral analogs is significant as enantiomers often exhibit different biological activities.
A primary strategy for synthesizing chiral analogs is the asymmetric reduction of the carbonyl group . This transformation converts the ketone into a secondary alcohol, creating a stereocenter. This can be achieved using various methods:
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce prochiral ketones with high enantioselectivity. nih.gov For example, ADHs from various microorganisms have been employed for the asymmetric reduction of 2-haloacetophenones to yield enantiopure (R)- or (S)-alcohols. nih.gov
Chiral Reducing Agents: Reagents such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral aluminum hydrides can effect enantioselective reduction.
Another approach involves the asymmetric α-functionalization of the side chain. For instance, enantioselective synthesis of α-hydroxy ketones can be performed biocatalytically. Whole resting cells of Pseudomonas putida, which contain benzoylformate decarboxylase, have been used for the enantioselective synthesis of (S)-2-hydroxypropiophenone from benzaldehyde and acetaldehyde. researchgate.netdtu.dk While this specific example builds the molecule rather than derivatizing it, similar enzymatic approaches could be explored for α-functionalization.
The synthesis of chiral pyrrolines using chiral phosphine (B1218219) catalysts has also been reported, representing a more complex transformation where a chiral center is established during ring formation. nih.gov
Structure-Reactivity Relationships in Derived Compounds
The reactivity of this compound and its derivatives is governed by the electronic and steric properties of the substituents on the aromatic ring and the functional groups on the side chain.
Aromatic Ring Reactivity:
Electron-Withdrawing Effects: The two chlorine atoms and the propiophenone group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This effect makes reactions like nitration or halogenation require more forcing conditions than for unsubstituted phenol.
Activating and Directing Effects: The hydroxyl group is strongly activating and directs electrophiles to the ortho and para positions. The position C-3' (ortho to -OH) is the most likely site for substitution, as observed in the formation of 4',5'-dichloro-2'-hydroxy-3'-nitropropiophenone. The C-6' position is sterically hindered by the adjacent propiophenone group.
Acidity: The electron-withdrawing chlorine and acyl groups increase the acidity of the phenolic hydroxyl group compared to phenol itself.
Side Chain Reactivity:
The carbonyl group is susceptible to nucleophilic attack, as seen in reduction reactions.
The α-protons are acidic and can be removed by a base to form an enolate, which is the key intermediate for α-functionalization reactions. The electron-withdrawing nature of the dichlorinated ring can slightly enhance the acidity of these protons.
Applications in Advanced Synthetic Organic Chemistry
Building Block for Complex Natural Product Synthesis
While direct applications of 4',5'-dichloro-2'-hydroxypropiophenone in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs suggest potential utility. The presence of a hydroxyl group, a ketone, and a dichlorinated aromatic ring provides multiple points for synthetic elaboration.
The core structure could, in principle, be integrated into synthetic strategies for natural products containing a substituted aromatic ring. The hydroxyl and ketone functionalities allow for a range of transformations, including etherification, esterification, and various carbon-carbon bond-forming reactions. The chlorine atoms can be retained for their steric and electronic influence or potentially be subjected to cross-coupling reactions to build more complex scaffolds. However, specific examples of its incorporation as a key intermediate in the synthesis of a named natural product are not readily found in current research.
Precursor for Functional Organic Materials
The unique combination of functional groups in 4',5'-dichloro-2'-hydroxypropiophenone makes it a candidate as a precursor for various functional organic materials, such as specialized ligands for catalysis and monomers for polymer synthesis.
Ligands for Catalysis: The ortho-hydroxyketone moiety is a classic bidentate ligand scaffold, capable of coordinating with a variety of metal centers. Modification of the hydroxyl or ketone group, or derivatization of the aromatic ring, could lead to the synthesis of bespoke ligands for asymmetric catalysis or other catalytic transformations. The electronic properties of the ligand can be tuned by the presence of the two chlorine atoms.
Monomers for Polymers: The phenolic hydroxyl group allows for its potential use as a monomer in the synthesis of specialty polymers. For instance, it could be incorporated into polyesters, polyethers, or polycarbonates through condensation polymerization. The dichloro-substituents would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and altered solubility.
Table 1: Potential Applications as a Precursor for Functional Organic Materials
| Material Type | Potential Synthetic Route | Resulting Material Properties (Theoretical) |
| Catalytic Ligands | Coordination with metal salts (e.g., Pd, Ru, Cu) | Tunable electronic properties, potential for stereocontrol |
| Polyesters | Polycondensation with dicarboxylic acids | Enhanced thermal stability, flame retardancy |
| Polyethers | Williamson ether synthesis with dihalides | Modified solubility, increased refractive index |
| Polycarbonates | Reaction with phosgene (B1210022) or its equivalents | High glass transition temperature, chemical resistance |
Methodology Development in Organic Synthesis
The reactivity of 4',5'-dichloro-2'-hydroxypropiophenone can be exploited in the development of new synthetic methodologies. The Fries rearrangement of 3,4-dichlorophenyl propionate (B1217596) is a known method for its preparation. This reaction itself is a key transformation in organic synthesis for the preparation of hydroxyaryl ketones.
Further, the compound can serve as a substrate to explore and optimize new reaction conditions. For example, the development of novel cross-coupling reactions could utilize the chlorinated positions on the aromatic ring. The presence of both a hydroxyl and a ketone group in proximity allows for the investigation of ortho-functionalization strategies and the synthesis of heterocyclic compounds.
Role in the Synthesis of Optoelectronic or Sensor Materials
The synthesis of organic materials for optoelectronic and sensor applications often relies on building blocks that possess specific electronic and photophysical properties. While there is no direct evidence of 4',5'-dichloro-2'-hydroxypropiophenone being used in this context, its structure holds features that could be of interest.
The dichlorinated phenyl ring can influence the electronic energy levels (HOMO/LUMO) of a larger conjugated system, which is a critical parameter in the design of organic semiconductors and dyes for solar cells. The hydroxyl and ketone groups provide handles for attaching this core to other photoactive or electroactive moieties. For instance, it could be a precursor for fluorescent chemosensors, where the binding of an analyte to the ortho-hydroxyketone motif could induce a change in fluorescence.
Table 2: Potential Role in Optoelectronic and Sensor Material Synthesis
| Application Area | Potential Synthetic Role | Key Structural Features |
| Organic Semiconductors | Intermediate for larger conjugated molecules | Dichlorophenyl group for tuning electronic properties |
| Fluorescent Sensors | Precursor for chemosensor synthesis | ortho-Hydroxyketone for analyte binding |
| Dye-Sensitized Solar Cells | Component of an organic dye molecule | Functional groups for attachment to photoactive core |
Future Research Directions and Emerging Opportunities for 4 ,5 Dichloro 2 Hydroxypropiophenone
The continued exploration of halogenated phenolic compounds like 4'',5''-Dichloro-2''-hydroxypropiophenone is driven by their potential in various scientific domains. While foundational knowledge exists, the future trajectory of research concerning this specific molecule is poised to venture into more sophisticated and application-oriented territories. The following sections outline key areas of prospective research that could unlock novel properties and functionalities.
Q & A
Q. What are the recommended synthetic routes for 4'',5''-dichloro-2''-hydroxypropiophenone, and how can reaction conditions be optimized?
Answer: A common method involves nucleophilic substitution or Friedel-Crafts acylation using hydroxypropiophenone derivatives as precursors. For example, chloro-substituted propiophenones can be synthesized via halogenation of hydroxypropiophenone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) . Optimization includes:
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Retention time consistency helps confirm identity .
- Mass Spectrometry : ESI-MS in negative ion mode provides accurate molecular ion peaks (e.g., [M-H]⁻ at m/z 235.0) .
- NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 1.2–1.4 ppm (CH₃), δ 7.3–7.8 ppm (aromatic protons), and δ 12.5 ppm (hydroxy group) .
Q. How can researchers screen for the compound’s antimicrobial activity in vitro?
Answer:
- Disk Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (1 mg/mL) and apply 10 µL to sterile disks. Measure inhibition zones after 24-hour incubation .
- MIC Determination : Use microdilution broth methods (e.g., Mueller-Hinton broth) with concentrations ranging from 0.5–128 µg/mL. Include positive (ciprofloxacin) and negative (DMSO) controls .
Q. What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect halogenated waste in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .
- First Aid : For skin contact, rinse with 10% ethanol followed by water. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can synthesis yield and purity be improved for scaled-up production?
Answer:
- Catalytic Optimization : Replace PCl₅ with milder agents like oxalyl chloride to reduce side reactions.
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for higher purity (>99%) .
- Process Monitoring : Implement in-line FTIR to track intermediate formation and adjust reaction parameters dynamically .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound?
Answer:
- Orthogonal Validation : Cross-check with alternative techniques (e.g., compare ¹³C NMR with DEPT-135 to confirm carbonyl and aromatic carbons).
- Isotopic Purity : Verify via high-resolution MS (HRMS) to rule out isotopic interference (e.g., chlorine isotope patterns) .
- Crystal Structure Analysis : If available, perform X-ray crystallography to resolve ambiguities in substituent positioning .
Q. What mechanistic studies are recommended to elucidate its anticancer activity?
Answer:
- Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptosis in cancer cell lines (e.g., MCF-7).
- ROS Detection : Employ DCFH-DA probes to measure reactive oxygen species generation .
- Pathway Analysis : Perform Western blotting for proteins like Bax, Bcl-2, and caspase-3 to identify apoptotic pathways .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with fluorine or methoxy groups at positions 2' and 4' to assess electronic effects on antimicrobial potency .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
Answer:
Q. How can conflicting biological activity data across studies be resolved?
Answer:
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Solubility Control : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
